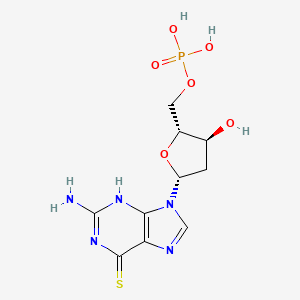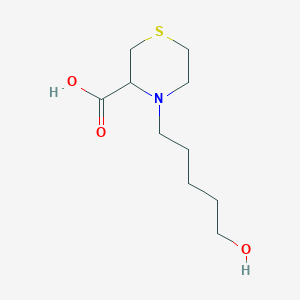
5-Thio-a-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thio-a-D-mannose: is a unique thiosugar, which is a type of sugar molecule where a sulfur atom replaces an oxygen atom in the ring structure. This compound was first isolated from the marine sponge Clathria pyramida and represents the only known naturally occurring free 5-thioaldopyranose . Thiosugars, including this compound, possess distinct physicochemical properties compared to their oxygen analogs, making them of significant interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-a-D-mannose typically involves the displacement of the ring oxygen in a sugar molecule with a sulfur atom. One common method includes the conversion of optically active trans-α-2,3-epoxy alcohols to 5-thio-d-glucopyranosides via thiirane derivatives as key intermediates . Another approach involves the use of triflic acid-mediated synthesis of thioglycosides, which features high reaction rates and product yields .
Industrial Production Methods: These methods often involve the use of thiolate anions and glycosyl halides, as well as the displacement of leaving groups by active thiols .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Thio-a-D-mannose undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiosugar can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosugars .
Applications De Recherche Scientifique
Chemistry: 5-Thio-a-D-mannose is used as a building block in the synthesis of glycomimetics, which are molecules that mimic the structure and function of carbohydrates.
Biology: In biological research, this compound is studied for its interactions with enzymes and other biomolecules. Its unique structure allows it to serve as a probe for understanding carbohydrate-protein interactions .
Medicine: Thiosugars, including this compound, are being explored for their potential therapeutic applications. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions .
Mécanisme D'action
The mechanism of action of 5-Thio-a-D-mannose involves its interaction with specific molecular targets and pathways. One key target is alpha-mannosidase, an enzyme involved in the hydrolysis of mannose-containing glycans. By inhibiting this enzyme, this compound can affect glycan processing and metabolism . Additionally, its sulfur atom can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Salacinol and Kotalanol: These thiosugars are known for their inhibitory effects on glycosidases and have potential therapeutic applications.
Thioglycosides: These compounds, such as glucosinolates and lincomycins, contain sulfur in the glycosidic linkage and exhibit unique biological activities.
1,4-Thioanhydrosugars: Examples include salacinol and kotalanol, which have been studied for their medicinal properties.
Uniqueness: 5-Thio-a-D-mannose is unique due to its natural occurrence as a free thiosugar and its distinct structural and physicochemical properties. Its ability to interact with specific enzymes and participate in various chemical reactions sets it apart from other thiosugars .
Propriétés
Numéro CAS |
127854-51-7 |
|---|---|
Formule moléculaire |
C6H12O5S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 |
Clé InChI |
KNWYARBAEIMVMZ-PQMKYFCFSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](S1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


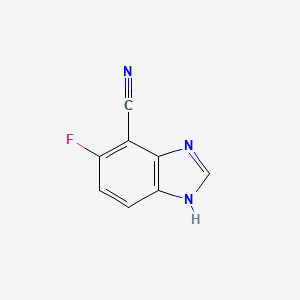
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
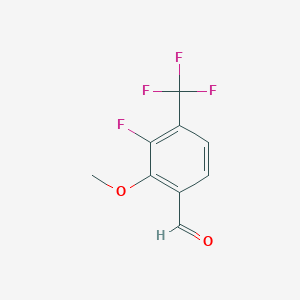

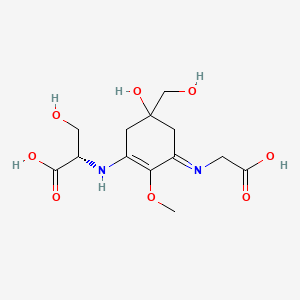


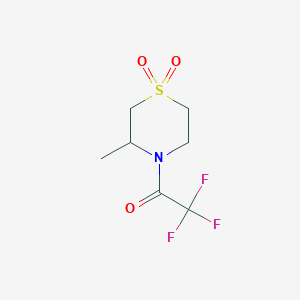
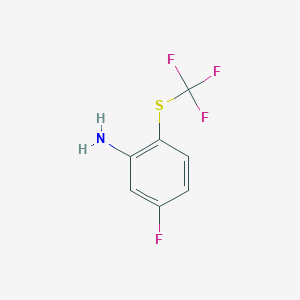
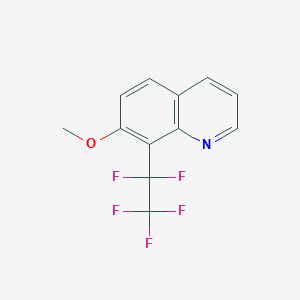
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
